molecular formula C27H29N3O4 B2759759 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-ethoxyphenyl)urea CAS No. 1023501-44-1

3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-ethoxyphenyl)urea

Cat. No.: B2759759
CAS No.: 1023501-44-1
M. Wt: 459.546
InChI Key: RRQYQGCZHGTHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-ethoxyphenyl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a phenyl group, and a urea linkage.

Scientific Research Applications

3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-ethoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving the dihydroisoquinoline moiety.

    Industrial Applications: It can be used in the development of new catalysts or as a precursor for the synthesis of other complex organic molecules.

Future Directions

The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These data suggest that it is a suitable lead candidate for further evaluation . More research is needed to fully understand its potential therapeutic applications, particularly in the treatment of neuropathic pain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-ethoxyphenyl)urea typically involves multiple steps. One common route includes the following steps:

    Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate to form the urea bond.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the urea linkage.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, appropriate solvents.

Major Products:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

  • 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxyphenyl)urea
  • 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-chlorophenyl)urea
  • 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluorophenyl)urea

Comparison: 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents on the phenyl ring, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c1-4-34-22-11-9-21(10-12-22)30-27(31)29-20-7-5-18(6-8-20)15-24-23-17-26(33-3)25(32-2)16-19(23)13-14-28-24/h5-12,16-17H,4,13-15H2,1-3H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQYQGCZHGTHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.